molecular formula C11H16N2O4 B1316723 2-(3,4,5-Trimethoxyphenyl)acetohydrazide CAS No. 34547-25-6

2-(3,4,5-Trimethoxyphenyl)acetohydrazide

Cat. No. B1316723
CAS RN: 34547-25-6
M. Wt: 240.26 g/mol
InChI Key: ZCKXGEJWTJGJED-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)acetohydrazide, also known as TPAH, is an organic compound that has gained interest in the scientific community. It has a molecular formula of C11H16N2O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.26 g/mol . It is a solid at room temperature . The melting point is between 104 - 106 degrees Celsius .

Scientific Research Applications

Antiproliferative Activities

  • A study by Jin et al. (2006) synthesized derivatives of 3,4,5-trimethoxybenzohydrazide, which exhibited significant antiproliferative activities against cancer cells, specifically PC3 cells, demonstrating potential as cancer therapeutics (Jin et al., 2006).
  • Fu et al. (2018) reported that heterocycles containing a 3,4,5-trimethoxyphenyl fragment showed potent antiproliferative activity by destabilizing microtubules, indicating a potential mechanism for cancer treatment (Fu et al., 2018).

Antimicrobial and Antioxidant Activities

  • Saeed and Mumtaz (2017) synthesized novel isochroman-triazoles and thiadiazole hybrids from 2-(3,4,5-Trimethoxyphenyl)acetohydrazide, which showed moderate to good antibacterial and antifungal activities (Saeed & Mumtaz, 2017).
  • Alshamari et al. (2020) synthesized derivatives of this compound that exhibited antibacterial and notable antioxidant activities (Alshamari et al., 2020).

Cholinesterase Inhibitory Activity

  • Kos et al. (2021) prepared 3,4,5-trimethoxycinnamates, demonstrating their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurological disorders (Kos et al., 2021).

Anticancer Activity

  • Congiu et al. (2010) synthesized 4,5-dihydropyrazole derivatives containing a 3,4,5-trimethoxyphenyl moiety, which showed promising antitumor activity against various cancer cell lines [(Congiu et al., 2010)](https://consensus.app/papers/synthesis-antitumor-activity-45dihydropyrazole-congiu/cce0e799f062531abb0dafc8567bbf77/?utm_source=chatgpt).

Carbonic Anhydrase Inhibitory and Antioxidant Activities

  • Kucukoglu et al. (2016) explored the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor cells and inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed significant activity, suggesting their potential in cancer therapy and enzyme inhibition (Kucukoglu et al., 2016).

Corrosion Inhibition

  • Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, including compounds derived from 3,4,5-trimethoxyphenyl, for mild steel protection in HCl. These compounds were found to be effective corrosion inhibitors, demonstrating the utility of these derivatives in industrial applications (Chafiq et al., 2020).

Safety and Hazards

The safety information for 2-(3,4,5-Trimethoxyphenyl)acetohydrazide indicates that it is potentially harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and possibly respiratory irritation .

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKXGEJWTJGJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569383
Record name 2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34547-25-6
Record name 2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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